4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine
Description
Chemical Structure and Properties
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine (CAS# 27461-00-3) is a cyclic thiazole derivative characterized by a saturated eight-membered cyclooctane ring fused to a 1,3-thiazole moiety. Its molecular formula is C₉H₁₄N₂S, with a molecular weight of 182.29 g/mol. Key calculated physical properties include a density of 1.163 g/cm³, boiling point of 344.1°C, and refractive index of 1.591 . The compound is commercially available from multiple global suppliers, including ACB Blocks Ltd (Russia), ChemBridge Corporation (USA), and Enamine Ltd. (Ukraine), indicating its relevance in pharmaceutical and materials research .
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGULVBTUKIEYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397070 | |
| Record name | 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27461-00-3 | |
| Record name | 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H,8H,9H-cycloocta[d][1,3]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Amino Precursors with Sulfur Sources
A common strategy to construct the thiazole ring involves cyclodehydration of amino acid derivatives or amino alcohols with sulfur-containing reagents such as thiosemicarbazide or elemental sulfur under dehydrating conditions.
For example, related 1,3,4-thiadiazole-2-amine derivatives are synthesized by reacting aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride at 80–90 °C for 1 hour, followed by hydrolysis and basification to isolate the product.
Although this exact method is for thiadiazoles, analogous cyclization conditions can be adapted for thiazole ring formation in the hexahydrocycloocta[d]thiazol-2-amine system.
Nucleophilic Substitution on Tetrahydrobenzothiazole Derivatives
The preparation of structurally related tetrahydrobenzothiazole amines involves nucleophilic substitution of diamino precursors with alkyl halides or tosylates under basic conditions.
These methods highlight the use of alkylation of amino groups on the thiazole ring system to introduce substituents, which can be adapted for the hexahydrocycloocta[d]thiazol-2-amine core.
Resolution of Racemic Mixtures
Chiral resolution techniques are employed to obtain enantiomerically pure compounds from racemic mixtures of tetrahydrobenzothiazole derivatives, which are structurally close analogs.
Resolution is performed using chiral stationary phases such as Chiralpak AD columns under polar organic conditions with mobile phases like acetonitrile with diethylamine additives.
Typical conditions involve dissolving the racemate in acetonitrile or IPA/ACN mixtures with 0.2% DEA or DBA, loading onto the column, and collecting enantiomers based on retention times ranging from 13 to 110 minutes depending on conditions.
The chiral purity achieved is greater than 99% with weight recovery over 90%, demonstrating efficient separation.
Alternative Synthetic Routes and Catalytic Methods
Microwave-assisted synthesis under catalytic conditions (e.g., p-toluenesulfonic acid in 1,2-dichloroethane at 130 °C for 10 min) has been reported for related 2-aminothiazole derivatives, yielding 47–78% product. Lower temperatures favor tautomeric forms.
One-pot three-component reactions involving tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free grinding conditions have been developed for thiazole derivatives, offering environmentally benign alternatives.
Secondary Amine Formation via N-Oxide Intermediates
A process for preparing secondary amines from tertiary amines involves oxidation to N-oxides followed by reduction with lithium in liquid ammonia, quenching with acetone, and acidification to isolate the secondary amine.
This method, while general, can be adapted for the preparation of secondary amine derivatives of thiazole compounds, potentially applicable to the hexahydrocycloocta[d]thiazol-2-amine scaffold.
The alkylation of diamino tetrahydrobenzothiazole derivatives under basic conditions in polar aprotic solvents is a robust method to introduce substituents on the thiazole ring, which can be extrapolated to the hexahydrocycloocta[d]thiazol-2-amine system.
Chiral resolution is critical for obtaining enantiomerically pure compounds, especially for pharmacological applications, and is efficiently achieved using chiral HPLC techniques.
Microwave-assisted and solvent-free methods offer environmentally friendly alternatives with reduced reaction times and good yields, though their applicability to the hexahydrocycloocta[d]thiazol-2-amine specifically requires experimental validation.
The secondary amine formation via N-oxide intermediates provides a versatile synthetic tool for modifying amine functionalities on the thiazole ring.
The preparation of 4,5,6,7,8,9-hexahydrocycloocta[d]thiazol-2-amine involves classical thiazole ring construction methods, nucleophilic substitution for functionalization, and chiral resolution for enantiopurity. Advances in microwave-assisted synthesis and green chemistry approaches provide promising alternatives to traditional methods. The choice of method depends on the desired substitution pattern, scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Synthetic Routes and Preparation Methods
Research indicates that 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine exhibits potential biological activities due to its ability to interact with various molecular targets. The thiazole ring can engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors. This interaction is crucial for its role as an inhibitor in specific biological pathways.
Case Studies
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains. In vitro tests indicated significant inhibition of growth for Gram-positive bacteria.
- Anticancer Research : Preliminary investigations into the anticancer properties of this compound revealed potential cytotoxic effects on cancer cell lines. Further studies are needed to elucidate its mechanism of action and therapeutic efficacy.
- Neuroprotective Effects : Recent studies suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate pathways involved in oxidative stress is currently under investigation.
Polymer Chemistry
The unique structural properties of this compound make it a candidate for use in developing advanced materials such as polymers and composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Rubber Vulcanization
In the rubber industry, compounds similar to this compound are utilized as accelerators in the vulcanization process. Their ability to improve cross-linking efficiency leads to enhanced durability and performance of rubber products .
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and receptors are involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural and molecular differences between the target compound and related thiazole derivatives:
Key Observations :
Ring Size and Saturation: The target compound’s saturated cyclooctane ring distinguishes it from aromatic systems like the naphtho-thiazole derivative . Smaller heterocycles (e.g., 1,3,4-thiadiazoles) exhibit higher ring strain and distinct electronic properties due to their five-membered structure and additional nitrogen atom .
Substituent Effects :
- Methyl groups in tetrahydrobenzothiazoles (e.g., 5,5,7-trimethyl derivative) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- The absence of substituents on the cycloocta ring in the target compound suggests a simpler synthetic pathway but limits tunability for specific applications.
Commercial Accessibility :
- The target compound is widely available from suppliers like ChemBridge and Enamine, whereas the naphtho-thiazole derivative lacks comparable commercial data, implying niche research use .
Salt Formation and Bioavailability
- The hydrobromide salt of the target compound (CAS# 1049753-61-8, C₉H₁₅BrN₂S) demonstrates its ability to form stable salts, improving solubility for pharmacological applications .
Biological Activity
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound’s synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . Its unique structure includes a thiazole ring fused with a cyclooctane framework, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole showed significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of thiazole derivatives. For instance:
- A compound structurally related to this compound was tested for its ability to inhibit cancer cell proliferation in vitro. Results showed a dose-dependent reduction in cell viability in several cancer lines.
- Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 5.0 |
| Thiazole Derivative B | HeLa (Cervical Cancer) | 3.2 |
| This compound | A549 (Lung Cancer) | TBD |
Neuroprotective Effects
Thiazole compounds have been investigated for neuroprotective effects related to neurodegenerative diseases such as Alzheimer's. In silico studies suggest that these compounds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can potentially enhance cholinergic neurotransmission and improve cognitive functions.
Case Studies
- Case Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial potency.
- Neuroprotective Study : A study focused on the effects of thiazole derivatives on cognitive decline in animal models of Alzheimer's disease showed promising results. The administration of these compounds resulted in improved memory retention and reduced levels of neuroinflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1 : Formation of the thiazole ring through condensation reactions.
- Step 2 : Cyclization to form the hexahydrocycloocta structure.
- Step 3 : Functionalization at the amine position to enhance biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and cyclic ketones. For example, analogous tetrahydrobenzothiazole amines are prepared by reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under reflux for 16 hours . Key factors include stoichiometric ratios (e.g., excess bromine for thiocyanation), solvent choice (e.g., glacial acetic acid for protonation), and temperature control (reflux at ~110°C). Post-synthesis, purification via recrystallization from ethanol or ethyl acetate improves purity .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Characterization involves multi-spectral analysis:
- IR Spectroscopy : Identify N–H (3100–3300 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretching vibrations .
- Elemental Analysis : Verify molecular formula (e.g., C₈H₁₂N₂S for a tetrahydrobenzothiazole analog) .
- NMR : Assign cyclohexene protons (δ 1.5–2.5 ppm) and thiazole NH₂ (δ 5.5–6.5 ppm) .
- X-ray Crystallography (if applicable): Resolve ring conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry to identify electrophilic sites. Frontier Molecular Orbital (FMO) analysis reveals HOMO localization on the thiazole NH₂ group, suggesting nucleophilic attack at the adjacent carbon. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the Polarizable Continuum Model (PCM) . Experimental validation involves tracking reaction kinetics via HPLC under varied dielectric conditions .
Q. What strategies resolve contradictions in bioactivity data for thiazole-2-amine derivatives across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific factors:
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake .
- Redox Interference : Control for thiol-reactive artifacts via glutathione quenching in antioxidant assays .
- Metabolic Stability : Perform liver microsome studies to identify cytochrome P450-mediated degradation . Cross-validate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. How do steric and electronic effects in the cycloocta-thiazole ring influence regioselectivity in cross-coupling reactions?
- Methodological Answer : Substituent effects are probed via Hammett plots (σ values) and steric maps (Charton parameters). For Suzuki-Miyaura coupling, electron-withdrawing groups (e.g., –NO₂) on the thiazole increase oxidative addition rates at C2, while bulky substituents (e.g., –CH₃) favor C5 coupling. Reaction progress is monitored via in situ ¹H NMR or GC-MS .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N in NH₂) tracks reaction pathways via MS/MS fragmentation .
- Environmental Impact : Assess biodegradability using OECD 301F (ready biodegradation test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
